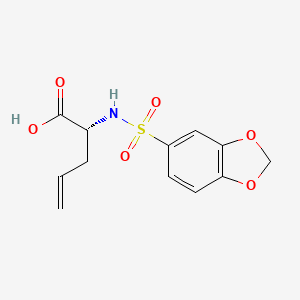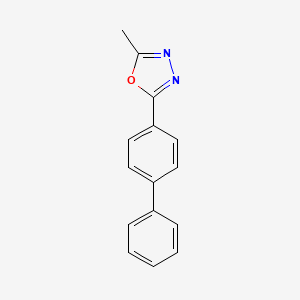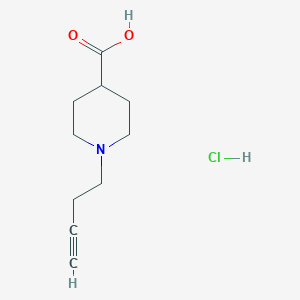
methyl N-benzoyl-beta-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-benzoyl-beta-alanine, also known as N-Benzoyl-L-phenylalanine methyl ester or N-Benzoyl-beta-phenylalanine methyl ester, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound has been synthesized using various methods, and its applications in scientific research have been investigated in detail.
Mécanisme D'action
Methyl N-benzoyl-beta-alanine is a substrate for various enzymes, which catalyze the hydrolysis or esterification of the peptide bond between the benzoyl and beta-alanine groups. The mechanism of enzymatic reactions involving this compound has been investigated using various techniques, such as X-ray crystallography, NMR spectroscopy, and computational modeling. These studies have provided insights into the catalytic mechanism of enzymes and the structure-activity relationships of substrates.
Biochemical and Physiological Effects:
Methyl N-benzoyl-beta-alanine has no known biochemical or physiological effects in vivo. However, in vitro studies have shown that this compound can inhibit the activity of some enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter signaling. These studies suggest that methyl N-benzoyl-beta-alanine and its derivatives may have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl N-benzoyl-beta-alanine has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. It is also relatively inexpensive and easy to synthesize using standard laboratory techniques. However, this compound has some limitations, such as its low water solubility and potential toxicity to cells and organisms at high concentrations. Therefore, careful consideration should be given to the choice of experimental conditions and the interpretation of results.
Orientations Futures
There are several future directions for research involving methyl N-benzoyl-beta-alanine, including the development of new synthesis methods, the investigation of its interactions with enzymes and other biomolecules, and the exploration of its potential applications in drug discovery and development. In addition, the use of methyl N-benzoyl-beta-alanine and its derivatives as molecular probes for studying enzyme function and regulation is an area of active research. Further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Méthodes De Synthèse
Methyl N-benzoyl-beta-alanine can be synthesized using various methods, including the reaction of N-benzoyl-L-phenylalanine with methyl iodide and potassium carbonate, or the reaction of N-benzoyl-L-phenylalanine with methyl chloroformate and triethylamine. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature and time, the amount of reagents used, and the choice of solvent.
Applications De Recherche Scientifique
Methyl N-benzoyl-beta-alanine has been widely used in scientific research as a substrate for various enzymes, such as carboxypeptidase A, trypsin, and chymotrypsin. It has also been used as a model compound for investigating the mechanism of enzymatic reactions, such as peptide bond hydrolysis and esterification. In addition, this compound has been used as a building block for the synthesis of various peptides and peptidomimetics, which have potential applications in drug discovery and development.
Propriétés
IUPAC Name |
3-[benzoyl(methyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12(8-7-10(13)14)11(15)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWYZYVSUMCCHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-Chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoyl]amino]-5-methylthiophene-2-carboxamide](/img/structure/B7451061.png)
![4-[(dimethylamino)methyl]-3-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methylamino]benzamide](/img/structure/B7451068.png)
![[3-(Naphthalen-1-ylmethoxy)azetidin-1-yl]-[4-(oxolan-2-ylmethoxy)cyclohexyl]methanone](/img/structure/B7451070.png)
![7-Chloro-2-[[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]sulfonylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7451074.png)
![3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B7451081.png)

![6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B7451089.png)
![1-[3-(Furan-2-ylmethoxy)propyl]-3-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]urea](/img/structure/B7451101.png)



![sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate](/img/structure/B7451154.png)

